2,4,6-Trinitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

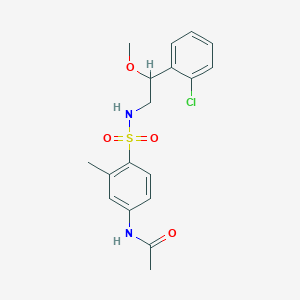

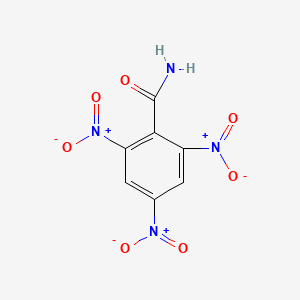

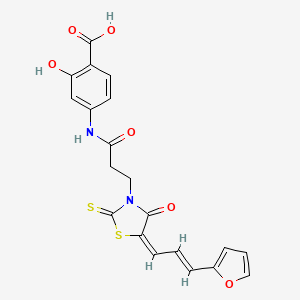

2,4,6-Trinitrobenzamide is a chemical compound with the molecular formula C7H4N4O7 . It is a derivative of trinitrobenzene .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study on the synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents has been conducted . Another study discusses the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .Molecular Structure Analysis

The crystal and molecular structures of this compound have been determined . The structure analysis shows that the intermolecular H⋯O interactions make important contributions in stabilizing the crystal, while other intermolecular H⋯N and H⋯C interactions, O⋯O, N⋯O, C⋯O, and C⋯N close contacts also make contributions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

2,4,6-Trinitrobenzamide serves as a precursor in the synthesis of complex organic compounds. Gakh et al. (2006) described the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes, S-oxides, and S,S-dioxides from this compound through nucleophilic substitution and Thorpe-Ziegler cyclization. Similarly, Gerasyuto et al. (2001) developed methods to transform 2,4,6-trinitrobenzamides into 2,3-dihydrobenzothiazol-1,1-dioxide, 2,3-dihydro-1,4-benzothiazin-3-one, and their nitroderivatives through selective nucleophilic substitution and cyclization processes. The regioselectivity of this compound under the influence of various nucleophiles was also explored, indicating its potential in organic synthesis (Shkinyova et al., 2000) (Gakh et al., 2006) (Gerasyuto et al., 2001) (Shkinyova et al., 2000).

Crystal and Molecular Structure Analysis

This compound has been the subject of crystal and molecular structure analysis to understand its properties better. The study by Rheingold et al. (1989) revealed the crystal and molecular structures of this compound among other derivatives, providing insights into its molecular geometry and interactions (Rheingold et al., 1989).

Nucleophilic Substitution Reactions

The reactivity of this compound with nucleophiles has been a significant area of research. Studies have explored its reactions with S-, O-, and N-nucleophiles, demonstrating its potential in organic synthesis and the development of new compounds. The regioselectivity and conditions of these reactions have been extensively studied, contributing to a deeper understanding of its chemical behavior and applications in synthetic chemistry (Zlotin et al., 2000) (Zlotin et al., 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4,6-trinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O7/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11(17)18/h1-2H,(H2,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEUNEYDKZLGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2933856.png)

![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)

![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)

![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)